4-Bromo-5-iodo-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodo-2-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 of the benzene ring are substituted by bromine and iodine atoms, respectively, and a methyl group is attached to position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). The general synthetic route involves:
Bromination: 2-Methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced products.
Scientific Research Applications
4-Bromo-5-iodo-2-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can act as an agonist or antagonist of specific receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the iodine atom.
2-Bromo-4-methylphenol: Bromine and methyl groups are at different positions.
Uniqueness
The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes .
Properties
Molecular Formula |
C7H6BrIO |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
VPUIQRKKZGMUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.